3-(2-Phenylethyl)quinoline: Structural Dynamics, Synthesis, and Pharmacological Applications
3-(2-Phenylethyl)quinoline: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary
In the landscape of medicinal chemistry and advanced organic synthesis, the quinoline scaffold represents a privileged pharmacophore. Specifically, 3-(2-Phenylethyl)quinoline (CAS: 80998-89-6) serves as a critical structural motif bridging the rigid, electron-deficient nature of a heteroaromatic core with the conformational flexibility of an alkyl-linked phenyl moiety [2]. This architectural duality allows the molecule to act as a highly effective active pharmaceutical ingredient (API) precursor, particularly in the development of tyrosine kinase inhibitors (e.g., targeting Bcr-Abl in chronic myeloid leukemia) [4].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Herein, we dissect the physicochemical properties, detail self-validating synthetic protocols, and map the structure-activity relationship (SAR) logic that drives the utility of this compound in modern drug discovery.
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-(2-phenylethyl)quinoline ( C17H15N ) dictates its physical behavior and interaction with biological targets. The quinoline core provides a planar surface ideal for π−π stacking interactions with aromatic amino acid residues, while the basic nitrogen atom ( pKa≈4.9 for the parent quinoline) serves as a critical hydrogen-bond acceptor. The ethyl linker at the C3 position provides exactly two degrees of rotational freedom, allowing the terminal phenyl ring to dynamically probe and occupy deep hydrophobic pockets without incurring massive entropic penalties upon binding.
Quantitative Data Summary
The following table consolidates the established physicochemical and spectroscopic parameters for 3-(2-phenylethyl)quinoline, serving as a reference for analytical verification [1, 2].
| Parameter | Value / Description |
| IUPAC Name | 3-(2-phenylethyl)quinoline |
| CAS Registry Number | 80998-89-6 |
| Molecular Formula | C17H15N |
| Molecular Weight | 233.31 g/mol |
| Physical State (at 25 °C) | Colorless oil |
| 1 H NMR (400 MHz, CDCl3 ) | δ 8.74 (d, J=2.3 Hz, 1H), 8.08 (dd, J=8.6, 1.1 Hz, 1H), 7.85 (d, J=2.1 Hz, 1H), 7.73 (dd, J=8.1, 1.4 Hz, 1H), 7.65 (m, 1H), 7.51 (m, 1H), 7.32–7.15 (m, 5H), 3.14–3.07 (m, 2H), 3.05–2.98 (m, 2H). |
| Solubility Profile | Soluble in CH2Cl2 , EtOAc, MeOH, and DMSO. Insoluble in H2O . |
Advanced Synthetic Methodology: Electrochemical Skeletal Editing
While traditional cross-coupling (e.g., Suzuki-Miyaura coupling of 3-bromoquinoline with phenethylboronic acid) is viable [4], recent advancements in green chemistry have introduced electrochemical single-carbon atom insertion to expand indole precursors directly into substituted quinolines [3]. This late-stage functionalization approach circumvents the need for pre-halogenated quinolines.
Causality and Protocol Design
The following protocol utilizes an H-type divided cell. The causality behind this design is critical: the divided cell prevents the cathodic reduction of the highly reactive intermediates generated at the anode. Lithium perchlorate ( LiClO4 ) is selected as the electrolyte due to its high solubility in organic solvents and wide electrochemical window, ensuring the current drives the desired oxidation rather than solvent degradation [3].
Step-by-Step Experimental Protocol
System Setup:
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Equip an oven-dried, custom-made H-type divided cell with a carbon felt anode and a platinum wire cathode.
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Anodic Chamber: Charge with LiClO4 (1.0 mmol), polyoxymethylene (1.6 mmol, 4 equiv.), and the indole precursor (0.4 mmol).
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Cathodic Chamber: Charge with LiClO4 (1.0 mmol).
Atmosphere and Solvent Exchange: 4. Seal the cell using rubber septa and parafilm. 5. Connect to a vacuum line for 10 minutes, then backfill with oxygen ( O2 ) gas. Repeat this cycle three times.
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Validation Checkpoint 1: The system must hold a stable positive pressure of O2 . A rapid pressure drop indicates a seal leak, which will starve the catalytic cycle of its terminal oxidant and halt conversion.
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Sequentially inject MeOH (5.0 mL) and hydrazine hydrate (1.2 mmol, 3 equiv.) into the anodic chamber.
Electrolysis and Workup: 7. Initiate constant current electrolysis for 12 hours.
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Validation Checkpoint 2: Monitor the cell voltage. A sudden, sustained voltage spike indicates electrode passivation (polymer deposition on the carbon felt). If observed, briefly reverse polarity or sonicate the electrode to restore the active surface area.
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Upon completion (verified by TLC), pour the reaction mixture into saturated NaHCO3 (20 mL).
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Causality Note: The NaHCO3 quench neutralizes acidic byproducts generated during anodic oxidation. This prevents the protonation of the newly formed quinoline nitrogen, ensuring the product remains in its free-base, lipophilic form for maximum extraction efficiency.
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Wash the carbon felt anode with EtOAc (3 × 8 mL) in an ultrasonic bath to recover adsorbed product.
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Extract the aqueous layer with EtOAc (3 × 20 mL), wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
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Purify via flash column chromatography (silica gel, hexanes to 40% EtOAc/hexanes) to yield the pure colorless oil [1, 3].
Fig 1: Step-by-step workflow for the electrochemical synthesis of 3-(2-Phenylethyl)quinoline.
Pharmacological Relevance and Scaffold Dynamics
In oncology and infectious disease research, the 3-substituted quinoline acts as a master key for specific enzymatic locks. For instance, in the treatment of Chronic Myeloid Leukemia (CML), the Bcr-Abl tyrosine kinase is constitutively active and drives cellular transformation [4].
The SAR logic of 3-(2-phenylethyl)quinoline derivatives in kinase inhibition is highly modular:
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The Quinoline Core: Acts as the hinge-binding motif. The nitrogen atom accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met318 in Abl).
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The C3-Ethyl Linker: Provides the exact spatial offset required to bypass the gatekeeper residue (e.g., Thr315), avoiding steric clashes that commonly cause resistance to first-generation inhibitors like Imatinib.
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The Terminal Phenyl Ring: Plunges into the deep hydrophobic pocket (DFG-out conformation), anchoring the molecule and locking the kinase in an inactive state.
Fig 2: SAR logic for 3-(2-Phenylethyl)quinoline in kinase inhibition.
References
- Electrochemical Acceptorless Dehydrogenation of N-Heterocycles Utilizing TEMPO as Organo-Electrocatalyst - Supporting Information.Amazon AWS / Primary Literature Data.
- 532392-93-1 CAS Database: 3-(2-Phenylethyl)quinoline.GuideChem.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.Amazon AWS / Primary Literature Data.
- Synthesis of 8-aminoquinolines as inhibitors.IRIS / Università Ca' Foscari Venezia.
